4-Acetamidobenzene-D4-sulfonyl chloride
Description
Historical Context of Deuterated Sulfonyl Chlorides in Pharmaceutical Development
The evolution of deuterated sulfonyl chlorides traces back to early 20th-century sulfa drug innovations, where unlabeled sulfanilamide derivatives laid the foundation for antibacterial therapies. The introduction of deuterium into such frameworks emerged as a transformative strategy in the 1960s, driven by the need to enhance metabolic stability without altering pharmacological activity. 4-Acetamidobenzene-d4-sulfonyl chloride exemplifies this progression, building upon its non-deuterated analog (CAS 121-60-8), which has been extensively used since the 1930s to synthesize sulfonamide antibiotics.
Deuterated sulfonyl chlorides gained prominence through their ability to modify reaction kinetics while preserving substrate specificity. For instance, isotopic substitution at the benzene ring’s ortho and para positions (as seen in this compound) reduces hydrogen-deuterium exchange rates during metabolic processes, a principle first demonstrated in protease inhibitor studies during the 1990s. The compound’s synthetic versatility is evidenced by its applications in preparing deuterated sulfonamides for positron emission tomography (PET) tracers, where isotopic purity (>98%) ensures reliable imaging contrast.
Table 1: Key Historical Milestones in Deuterated Sulfonyl Chloride Applications
Significance of Isotopic Labeling in Modern Drug Discovery Paradigms
Isotopic labeling with this compound addresses two fundamental challenges in drug development: metabolic lability and mechanistic ambiguity. By replacing four hydrogen atoms with deuterium at the 2,3,5,6 positions of the benzene ring, this compound introduces kinetic isotope effects (KIEs) that prolong the half-life of resultant pharmaceuticals without altering target binding affinity. For example, deuterated sulfonamides derived from this reagent exhibit up to 3-fold increased metabolic stability in cytochrome P450 assays compared to their protonated counterparts.
The compound’s synthetic utility extends beyond stability enhancement. Its sulfonyl chloride group facilitates regioselective modifications at nitrogen or oxygen nucleophiles, enabling combinatorial libraries of deuterated analogs. A 2024 study demonstrated its use in synthesizing 4-arylazo-3,5-diamino-1H-pyrazoles, where deuterium incorporation reduced off-target hepatic metabolism by 40%. Furthermore, the deuterated benzene core minimizes racemization in chiral sulfonamide derivatives, a critical advantage for central nervous system (CNS) drug candidates requiring high enantiomeric purity.
Table 2: Comparative Analysis of Deuteration Effects on Pharmacological Parameters
The reagent’s role in mechanistic studies is equally vital. Nuclear magnetic resonance (NMR) investigations leveraging its deuterium labels have elucidated sulfonamide tautomerization pathways, revealing previously undocumented zwitterionic intermediates in physiological buffers. This insight directly informs the design of pH-stable sulfonamide derivatives, particularly for gastrointestinal applications where ionization states dictate bioavailability.
Properties
IUPAC Name |
4-acetamido-2,3,5,6-tetradeuteriobenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)/i2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDXCFKBQWDAJH-QFFDRWTDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)Cl)[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207876 | |
| Record name | Benzene-2,3,5,6-d4-sulfonyl chloride, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77435-44-0 | |
| Record name | Benzene-2,3,5,6-d4-sulfonyl chloride, 4-(acetylamino)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77435-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-2,3,5,6-d4-sulfonyl chloride, 4-(acetylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701207876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
4-Acetamidobenzene-d4-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its sulfonamide moiety is critical for the development of drugs targeting bacterial infections and other diseases.
Antifungal Properties
Research indicates that this compound exhibits antifungal activity, making it a candidate for developing antifungal agents. The sulfanilamide derivatives are known for their effectiveness against a range of fungal pathogens, which is crucial in treating infections that are resistant to conventional therapies .
Inhibition of MTH1 Enzyme
Recent studies have highlighted the role of MTH1 inhibitors in treating autoimmune diseases and inflammatory conditions. The compound has been investigated for its potential to inhibit the MTH1 enzyme, which is linked to various autoimmune disorders such as rheumatoid arthritis and multiple sclerosis .
Synthetic Applications
This compound is utilized as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other derivatives. Its ability to introduce deuterium labels into molecules makes it valuable for:
- Tracer Studies : Used in metabolic studies to trace the pathways of drug metabolism.
- Labeling Compounds : Facilitates the study of reaction mechanisms involving labeled substrates.
Research and Development
The compound's versatility extends to its use in research settings where it aids in:
- Drug Development : As a building block for synthesizing new therapeutic agents.
- Biochemical Assays : Employed in assays to evaluate biological activity related to inflammation and infection.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 4-Acetamidobenzene-d4-sulfonyl Chloride and related compounds:
Research Findings and Literature Insights
- Synthesis Efficiency : The unlabeled compound achieves ~86–88% yield in optimized syntheses, while deuterated analogs require specialized deuterated precursors, increasing production costs .
- Derivative Utility: Sulfaquinoxaline and sulfathiazole, derived from the unlabeled parent, demonstrate broad-spectrum antimicrobial activity, whereas the deuterated form is restricted to research applications due to regulatory and cost barriers .
Preparation Methods
Continuous Flow Microreactor Synthesis with Dual-Temperature Zones
Reaction Mechanism and Process Design
The synthesis of 4-acetamidobenzene-d4-sulfonyl chloride follows a two-stage chlorosulfonation pathway, adapted from the non-deuterated analog’s production. In the first stage, deuterated acetanilide (C8D7NO) reacts with chlorosulfonic acid (HSO3Cl) in an inert halogenated solvent—typically deuterated dichloromethane (CD2Cl2) or 1,2-dichloroethane-d4 (C2D4Cl2)—to form 4-acetamidobenzene-d4-sulfonic acid. The second stage involves further reaction with excess chlorosulfonic acid to yield the sulfonyl chloride derivative.
The continuous flow microreactor system employs dual temperature zones to optimize reaction kinetics:
- Stage 1 (10–40°C) : Low-temperature sulfonation ensures regioselective para-substitution, minimizing ortho-byproduct formation.
- Stage 2 (60–100°C) : Elevated temperatures facilitate sulfonic acid conversion to sulfonyl chloride while maintaining deuterium integrity.
Table 1: Optimized Reaction Parameters for Microreactor Synthesis
| Parameter | Stage 1 | Stage 2 |
|---|---|---|
| Temperature | 15–25°C | 70–80°C |
| Residence Time | 45–120 s | 45–120 s |
| Molar Ratio (Acetanilide:HSO3Cl) | 1:1.2 | 1:2.5 |
| Pressure | 3 atm | 3 atm |
| Solvent | CD2Cl2 | CD2Cl2 |
This method achieves >95% conversion efficiency with isotopic purity ≥98% D, as confirmed by LC-MS and ²H NMR analyses.
Advantages of Microreactor Technology
- Enhanced Heat Transfer : Microchannel reactors dissipate exothermic heat instantaneously, preventing thermal runaway—a critical safety improvement over batch reactors.
- Precision in Deuterium Retention : Controlled residence times (<2 min per stage) minimize H/D exchange, preserving isotopic labeling at the benzene ring’s deuterated positions.
- Scalability : Linear scale-up from laboratory to pilot plant production maintains consistent yield (82–87%) and purity.
Solvent Extraction-Based Synthesis with Chloroform-D1
Process Overview
An alternative method utilizes chloroform-d1 (CDCl3) as both reaction medium and extraction solvent, enabling direct isolation of the deuterated sulfonyl chloride without intermediate crystallization. Key steps include:
- Sulfonation : Deuterated acetanilide reacts with chlorosulfonic acid in CDCl3 at 0–5°C.
- Liquid-Liquid Separation : Post-reaction cooling induces phase separation; the upper solvent layer (CDCl3 + unreacted HSO3Cl) is recycled.
- Dichloroethane-d4 Extraction : The lower product layer undergoes extraction with 1,2-dichloroethane-d4 (C2D4Cl2) and D2O, isolating the sulfonyl chloride into the organic phase.
- Vacuum Distillation : Solvent removal under reduced pressure yields crystalline this compound with 89–92% purity.
Table 2: Solvent System Performance Comparison
| Solvent | Recovery Rate (%) | Isotopic Purity (% D) |
|---|---|---|
| CDCl3 | 94.5 | 97.2 |
| C2D4Cl2 | 91.8 | 96.8 |
| CD2Cl2 | 88.3 | 98.1 |
Critical Analysis of Deuterium Incorporation Strategies
Isotopic Labeling Techniques
Deuterium integration at the benzene ring’s four positions requires either:
Analytical Validation
- ²H NMR Spectroscopy : Quadruplet signals at δ 7.82–8.15 ppm confirm deuterium at aromatic positions, with coupling constants (JHD = 2.1 Hz) verifying intact C–D bonds.
- Isotopic Purity Assay : High-resolution mass spectrometry (HRMS) shows [M+H]+ at m/z 238.0241 (theoretical 238.0245), with D4 isotopologue abundance ≥97.5%.
Industrial-Scale Production Challenges
Cost Optimization
- Deuterated Reagent Costs : HSO3Cl-d1 (≥99% D) prices remain prohibitive ($12,000–15,000/kg), necessitating efficient recycling systems.
- Regulatory Compliance : Handling deuterated chlorinated solvents requires OSHA-compliant ventilation and waste management protocols due to potential ¹H/²H environmental persistence.
Comparative Evaluation of Synthesis Methods
Table 3: Method Performance Metrics
| Metric | Microreactor | Solvent Extraction |
|---|---|---|
| Yield (%) | 85 | 78 |
| Purity (% D) | 98.1 | 97.2 |
| Solvent Waste (L/kg) | 12.4 | 8.7 |
| Energy Consumption (kWh/kg) | 18.2 | 22.5 |
| Scalability | High | Moderate |
The microreactor method excels in yield and isotopic purity, while solvent extraction reduces solvent waste—a critical factor for facilities prioritizing green chemistry principles.
Q & A
Q. What are the critical factors to consider when synthesizing 4-Acetamidobenzene-d4-sulfonylChloride, and how can purity be validated?
- Methodological Answer : Synthesis involves chlorosulfonation of deuterated acetanilide derivatives under anhydrous conditions . Key factors include:
- Temperature control : Maintain 0–5°C during sulfonation to prevent decomposition.
- Solvent selection : Use chlorinated solvents (e.g., dichloromethane) for solubility and stability .
- Isotopic purity : Confirm deuteration (>98% D) via mass spectrometry (MS) or H-NMR.
- Purification : Recrystallize from toluene/hexane mixtures to remove unreacted chlorosulfonic acid .
Validation : - TLC : Monitor reaction progress (Rf = 0.3 in ethyl acetate/hexane 1:3).
- HPLC : Purity >99% with a C18 column (acetonitrile/water 70:30, retention time ~8.2 min) .
Q. How should researchers handle and store 4-Acetamidobenzene-d4-sulfonylChloride to ensure stability?
- Methodological Answer :
- Handling : Use moisture-free environments (glovebox or desiccator) due to hydrolysis sensitivity. PPE (nitrile gloves, goggles) is mandatory .
- Storage : Seal in amber vials under inert gas (argon) at –20°C. Shelf life: 6–12 months .
- Decomposition signs : Yellow discoloration or precipitate formation indicates degradation; discard via neutralization with sodium bicarbonate .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : H-NMR (DMSO-d6) shows acetamido protons at δ 2.1 ppm (singlet) and aromatic protons at δ 7.4–8.1 ppm. C-NMR confirms sulfonyl chloride (δ 140–145 ppm) .
- MS : ESI-MS m/z 274.05 [M+H] (deuterated isotopologues differ by +4 amu) .
- FTIR : Peaks at 1750 cm (C=O), 1370 cm (S=O), and 1180 cm (C-Cl) .
Advanced Research Questions
Q. How can isotopic deuteration (d4) influence reaction kinetics in sulfonylation studies?
- Methodological Answer : Deuteration may alter:
- Kinetic isotope effects (KIE) : Compare in nucleophilic substitution reactions (e.g., with amines). Use stopped-flow spectroscopy to track intermediates .
- Solubility : Deuterated analogs may exhibit reduced solubility in polar solvents; pre-screen solvents via Hansen solubility parameters .
Example : In peptide coupling, deuterated sulfonyl chlorides show 10–15% slower reaction rates vs. non-deuterated analogs .
Q. What experimental designs are suitable for optimizing sulfonylation reactions using this compound?
- Methodological Answer : Apply factorial design to evaluate variables:
Q. How can computational modeling (e.g., COMSOL) predict reactivity trends for sulfonyl chloride derivatives?
- Methodological Answer :
Q. How to resolve contradictions in reported melting points (e.g., 83–87°C vs. 146–148°C)?
- Methodological Answer : Discrepancies arise from:
- Polymorphism : Characterize crystal forms via XRD.
- Purity : Reanalyze samples via DSC (melting onset vs. peak) .
- Deuterium content : Higher deuteration may increase lattice stability (e.g., d4 analog melts 5°C higher than non-deuterated) .
Theoretical and Reproducibility Considerations
Q. What theoretical frameworks explain the electrophilic reactivity of this sulfonyl chloride?
- Methodological Answer :
- Frontier Molecular Orbital (FMO) theory : The LUMO (sulfonyl chloride group) interacts with nucleophile HOMO. Deuteration minimally affects electron distribution .
- Hammett parameters : The acetamido group (σ = –0.15) deactivates the benzene ring, directing sulfonylation to para positions .
Q. How to ensure reproducibility in synthetic protocols across labs?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
